N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
CAS No.: 899920-71-9
Cat. No.: VC4661906
Molecular Formula: C27H26N4O6
Molecular Weight: 502.527
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899920-71-9 |
|---|---|
| Molecular Formula | C27H26N4O6 |
| Molecular Weight | 502.527 |
| IUPAC Name | N-(3-methoxypropyl)-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C27H26N4O6/c1-37-16-4-15-28-25(32)21-11-7-19(8-12-21)18-30-26(33)23-5-2-3-6-24(23)29(27(30)34)17-20-9-13-22(14-10-20)31(35)36/h2-3,5-14H,4,15-18H2,1H3,(H,28,32) |
| Standard InChI Key | IIHHIDRDZFTESK-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Overview of N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound belonging to the class of quinazoline derivatives. Its molecular formula is C26H27N3O4, with a molecular weight of approximately 445.51 g/mol. The compound features a quinazoline core with various functional groups, including methoxy, nitro, and dioxo moieties, contributing to its unique chemical properties and potential biological activities.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate specific precursors such as quinazoline derivatives and benzamides. The general synthetic route can be outlined as follows:
-
Step 1: Preparation of the quinazoline derivative.
-
Step 2: Reaction with 4-nitrobenzyl bromide to introduce the nitro group.
-
Step 3: Formation of the final product through coupling with 3-methoxypropylamine.
The synthesis may utilize various reagents and solvents, including dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA), and requires precise conditions such as temperature and reaction time to optimize yield and selectivity .
Biological Activity
Research indicates that N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibits promising biological activities:
-
Antiviral Properties: Preliminary studies suggest activity against various viral strains.
-
Anticancer Potential: The compound has been investigated for its efficacy against specific cancer cell lines.
The exact mechanisms of action remain under investigation but are believed to involve interactions with specific cellular targets related to its structural features .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume